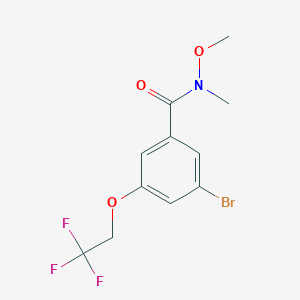
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide
Descripción general
Descripción
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide is a useful research compound. Its molecular formula is C11H11BrF3NO3 and its molecular weight is 342.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : 359.14 g/mol
- IUPAC Name : 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide
This compound features a bromine atom and a trifluoroethoxy group, which may influence its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that benzamide derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses by enhancing intracellular levels of antiviral proteins such as APOBEC3G. This protein is known to inhibit viral replication, including that of Hepatitis B virus (HBV) .
Antiproliferative Effects
Research has highlighted the antiproliferative activity of benzamide derivatives against cancer cell lines. For example, derivatives with similar structural motifs have demonstrated selective activity against MCF-7 breast cancer cells with IC values ranging from 1.2 to 8.7 µM . The introduction of electron-donating groups has been shown to enhance this activity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Protein Targets : Similar compounds have been found to inhibit heat shock protein 90 (Hsp90), a critical chaperone in cancer cells .
- Modulation of Cellular Pathways : By affecting pathways involved in cell proliferation and apoptosis, these compounds can induce cell death in malignant cells.
Study on Antiviral Activity
A study screened various benzamide derivatives for their ability to inhibit HBV replication. The compound IMB-0523 was identified as an effective inhibitor with significant reductions in HBV DNA levels in vitro and in vivo models . Although specific data on this compound is limited, its structural similarity suggests potential antiviral capabilities.
Antiproliferative Activity Assessment
In a comparative analysis of N-substituted benzimidazole carboxamides with methoxy groups, certain derivatives exhibited strong antiproliferative effects against MCF-7 cells. The most promising compounds had IC values as low as 1.2 µM . This indicates that modifications in the benzamide structure can significantly impact biological efficacy.
Summary of Biological Activities
| Compound Name | Activity Type | IC (µM) | Reference |
|---|---|---|---|
| 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro...) | Antiviral | TBD | |
| IMB-0523 | Anti-HBV | TBD | |
| N-substituted Benzimidazole Derivatives | Antiproliferative | 1.2 - 8.7 |
Pharmacokinetic Profile
While specific pharmacokinetic data for this compound is not available, similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for predicting the compound's behavior in biological systems.
Propiedades
IUPAC Name |
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3/c1-16(18-2)10(17)7-3-8(12)5-9(4-7)19-6-11(13,14)15/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKZIPTTYMJUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)OCC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















